molecular formula C21H21BrKNO3 B4946252 Potassium;7-bromo-2-(5-heptylfuran-2-yl)quinoline-4-carboxylate

Potassium;7-bromo-2-(5-heptylfuran-2-yl)quinoline-4-carboxylate

Cat. No.: B4946252
M. Wt: 454.4 g/mol
InChI Key: LUYJYVOQHXXGFQ-UHFFFAOYSA-M
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Description

Potassium;7-bromo-2-(5-heptylfuran-2-yl)quinoline-4-carboxylate is a complex organic compound that belongs to the quinoline family This compound is characterized by the presence of a quinoline core, a bromine atom at the 7th position, a heptylfuran group at the 2nd position, and a carboxylate group at the 4th position The potassium ion is associated with the carboxylate group, forming a salt

Preparation Methods

The synthesis of potassium;7-bromo-2-(5-heptylfuran-2-yl)quinoline-4-carboxylate can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction typically involves the use of a palladium catalyst and boron reagents . Another method involves the use of microwave-assisted, one-pot-three-component reactions, which have been shown to be efficient for the synthesis of quinoline derivatives . Industrial production methods may involve large-scale synthesis using these or similar techniques, optimized for yield and purity.

Chemical Reactions Analysis

Potassium;7-bromo-2-(5-heptylfuran-2-yl)quinoline-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogen substitution reactions can be performed using nucleophiles such as amines or thiols.

    Coupling Reactions: Suzuki–Miyaura coupling is a notable reaction for forming carbon-carbon bonds.

Common reagents and conditions for these reactions include the use of palladium catalysts, boron reagents, and various solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Potassium;7-bromo-2-(5-heptylfuran-2-yl)quinoline-4-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may focus on its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials, such as polymers or coatings

Mechanism of Action

The mechanism of action of potassium;7-bromo-2-(5-heptylfuran-2-yl)quinoline-4-carboxylate involves its interaction with specific molecular targets. The quinoline core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The bromine atom and heptylfuran group may enhance the compound’s binding affinity and specificity. The carboxylate group, associated with the potassium ion, may facilitate the compound’s solubility and transport within biological systems .

Comparison with Similar Compounds

Potassium;7-bromo-2-(5-heptylfuran-2-yl)quinoline-4-carboxylate can be compared with other quinoline derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which may confer unique chemical and biological properties.

Properties

IUPAC Name

potassium;7-bromo-2-(5-heptylfuran-2-yl)quinoline-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22BrNO3.K/c1-2-3-4-5-6-7-15-9-11-20(26-15)19-13-17(21(24)25)16-10-8-14(22)12-18(16)23-19;/h8-13H,2-7H2,1H3,(H,24,25);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUYJYVOQHXXGFQ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC1=CC=C(O1)C2=NC3=C(C=CC(=C3)Br)C(=C2)C(=O)[O-].[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21BrKNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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